3,8-difluoro-5H-phenanthridin-6-one
Description
3,8-Difluoro-5H-phenanthridin-6-one is a fluorinated derivative of the phenanthridinone scaffold, a tricyclic aromatic system with a lactam moiety. The compound features fluorine substituents at positions 3 and 8 on the phenanthridinone core. Phenanthridinones are widely studied for their pharmacological relevance, including anticancer, antimicrobial, and enzyme-inhibitory activities.
Properties
CAS No. |
23818-35-1 |
|---|---|
Molecular Formula |
C13H7F2NO |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
3,8-difluoro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7F2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,(H,16,17) |
InChI Key |
VNWWYNDTUKKDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthridinones, including 3,8-difluoro-5H-phenanthridin-6-one, can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with benzamides . This method provides controlled access to functionalized phenanthridinones in good yields. Another method involves the direct carbonylation of o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . These reactions are typically catalyzed by transition metals such as palladium or nickel and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed annulation or direct carbonylation processes. These methods are scalable and can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,8-Difluoro-5H-phenanthridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthridinones depending on the nucleophile used.
Scientific Research Applications
3,8-Difluoro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,8-difluoro-5H-phenanthridin-6-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3,8-difluoro-5H-phenanthridin-6-one , highlighting substituent effects on molecular properties and synthetic accessibility:
Key Observations:
Substituent Effects on Lipophilicity :
- Fluorine’s electronegativity and small size reduce steric hindrance compared to bulkier groups like chloro or bromo. The estimated XLogP3 of This compound (~2.1) is lower than that of 8-chloro-3-nitro-5H-phenanthridin-6-one (XLogP3 = 2.9) , suggesting improved aqueous solubility.
- Methoxy-substituted analogs (e.g., 3,8-dimethoxy-5-phenylphenanthridin-6(5H)-one ) exhibit enhanced solubility due to oxygen’s polarity .
Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., in ) is a common route for halogenated phenanthridinones.
Bioactivity Correlations: Bromo and amino substituents (e.g., 1-amino-3,8-dibromo-5H-phenanthridin-6-one) are linked to DNA-intercalating or enzyme-inhibitory activities . Fluorine’s electron-withdrawing nature could modulate binding affinity in similar pathways.
Research Findings and Limitations
- Gaps in Data : Direct experimental data for This compound is absent in the provided evidence. Properties are inferred from analogs (e.g., chloro, nitro derivatives).
- Contradictions : Methoxy groups enhance solubility but reduce membrane permeability compared to halogens. The difluoro compound may balance these traits.
- Future Directions : Synthesis and testing of This compound using methods from (Pd-catalyzed reactions) could validate hypothesized properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
